molecular formula C6H4ClN3O B15228548 2-Chlorofuro[2,3-d]pyrimidin-4-amine

2-Chlorofuro[2,3-d]pyrimidin-4-amine

Cat. No.: B15228548
M. Wt: 169.57 g/mol
InChI Key: PMBTZSHUOVZEKC-UHFFFAOYSA-N
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Description

2-Chlorofuro[2,3-d]pyrimidin-4-amine (CAS 1784865-05-9) is a high-purity chemical compound with a molecular formula of C₆H₄ClN₃O and a molecular weight of 169.57 g/mol. This fused pyrimidine scaffold is classified as a research use only (RUO) product and is strictly intended for laboratory applications; it is not for diagnostic, therapeutic, or personal use. Fused heterobicyclic scaffolds like the furo[2,3-d]pyrimidine are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in various approved drugs . The reactive 2-chloro group on this pyrimidine core makes it a valuable synthetic intermediate for nucleophilic substitution reactions, enabling researchers to explore structure-activity relationships (SAR) by introducing diverse amine or other functional groups . This compound is related to pyrrolo[2,3-d]pyrimidine systems, which have shown significant potential in drug discovery research, including the development of kinase inhibitors for oncology and antitubercular agents . As a building block, it facilitates the synthesis of novel compounds for screening against various biological targets. Please refer to the Safety Data Sheet for detailed handling information. This product is supplied with cold-chain shipping and should be stored refrigerated (2-8°C) .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chlorofuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H4ClN3O/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10)

InChI Key

PMBTZSHUOVZEKC-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC(=NC(=C21)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorofuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chlorofuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-Chlorofuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of various agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorofuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural distinctions between 2-Chlorofuro[2,3-d]pyrimidin-4-amine and related compounds:

Compound Name Core Structure Substituents Heteroatom in Fused Ring Key Applications/Properties
This compound Furo[2,3-d]pyrimidine 2-Cl, 4-NH₂ Oxygen Hypothesized kinase modulation
2-Chlorothieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 2-Cl, 4-NH₂ Sulfur Anticancer agents (e.g., breast cancer )
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Cl Nitrogen Intermediate for JAK/STAT inhibitors
5-Phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 5-Ph, 4-NH₂ Sulfur Pharmaceutical intermediates
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Partially saturated pyrido[2,3-d]pyrimidine 4-Cl, 2-NH₂ Nitrogen (saturated ring) Research chemicals

Key Observations:

  • This may impact membrane permeability in biological systems .
  • Synthetic Accessibility: Thieno and pyrrolo analogs are synthesized via nucleophilic amination of 2,4-dichloro precursors using ammonia or substituted amines in THF or EtOAc . Similar methods may apply to the furo compound, but reaction conditions (e.g., temperature, solvent) could vary due to oxygen’s electronic effects.
  • Biological Activity: Thieno derivatives like 6-bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine exhibit potent anticancer activity (41% yield, 99% HPLC purity) . The furo analog’s bioactivity remains speculative but could differ due to altered hydrogen-bonding capacity from the oxygen atom.

Physicochemical Properties

  • Melting Points: Thieno derivatives (e.g., (rac)-10) exhibit melting points ~158°C , while pyrrolo analogs range widely based on substituents. The furo compound’s melting point is expected to be higher than sulfur analogs due to stronger dipole interactions from oxygen.
  • Solubility: Thieno and pyrrolo compounds show moderate solubility in polar aprotic solvents (e.g., DMSO, THF). The furo analog may display lower solubility in organic solvents due to increased polarity .

Biological Activity

2-Chlorofuro[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused furo-pyrimidine ring system with a chlorine substituent at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

  • Inhibition of Protein Kinases : Research indicates that compounds within the furo[2,3-d]pyrimidine class can inhibit protein kinases, which are critical in regulating cell proliferation and survival. For instance, studies have shown that derivatives can effectively target FLT3 mutations in acute myeloid leukemia (AML), demonstrating potent cytotoxic effects against cells expressing these mutations .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties in various cancer cell lines. In vitro studies suggest that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity Description Reference
Cytotoxicity in AMLExhibited significant cytotoxic effects against FLT3-ITD mutant cells with IC50 values as low as 0.004 μM.
Antiproliferative EffectsInduced cell cycle arrest at G1 phase in various cancer cell lines, surpassing standard treatments.
Inhibition of Enzymatic ActivityTargeted key enzymes involved in nucleotide metabolism, leading to reduced cellular ATP levels.

Case Study 1: FLT3 Inhibition in Acute Myeloid Leukemia

A study investigated the efficacy of this compound derivatives against FLT3 mutations in AML. The results indicated that certain derivatives exhibited superior potency compared to existing therapies like sorafenib and quizartinib. Compound 49 was particularly noted for its ability to induce G1 phase arrest in treated cells .

Case Study 2: Antitumor Efficacy in Solid Tumors

In another investigation, the compound was tested on solid tumor models in SCID mice. The results demonstrated that it significantly inhibited tumor growth compared to control groups, suggesting its potential for further development as an antitumor agent .

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